molecular formula C8H7BrO4S B3047867 5-Bromo-2-(methylsulfonyl)benzoic acid CAS No. 146431-33-6

5-Bromo-2-(methylsulfonyl)benzoic acid

Cat. No.: B3047867
CAS No.: 146431-33-6
M. Wt: 279.11 g/mol
InChI Key: HUGYEDOXFXCAGW-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7BrO2S . It is also known by its CAS number: 62176-40-3 . The compound’s molecular weight is approximately 247.112 g/mol . Unfortunately, detailed analytical data for this product is not available from Sigma-Aldrich, as it is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzoic acid core with a bromine atom at the 5-position and a methylsulfonyl group attached to the 2-position. The IUPAC Standard InChI representation is: InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) .

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of a family of promising sglt2 inhibitors , which suggests that it may interact with the SGLT2 protein or related pathways.

Mode of Action

As a potential precursor to SGLT2 inhibitors

Biochemical Pathways

Given its potential role in the synthesis of sglt2 inhibitors , it may be involved in glucose metabolism and renal glucose reabsorption pathways.

Properties

IUPAC Name

5-bromo-2-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGYEDOXFXCAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344691
Record name 5-Bromo-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146431-33-6
Record name 5-Bromo-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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